2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile

CK2 kinase inhibition Brominated triazoles Structure-activity relationship

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile (CAS 1697167-37-5) is a heterocyclic building block featuring a 1,2,4-triazole core simultaneously substituted with an electron-donating 3-amino group and an electron-withdrawing 5-bromo substituent, further elaborated with an N1-acetonitrile side chain. This substitution pattern creates a push-pull electronic system that distinguishes it from mono-substituted triazole analogs.

Molecular Formula C4H4BrN5
Molecular Weight 202.01 g/mol
Cat. No. B13198380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile
Molecular FormulaC4H4BrN5
Molecular Weight202.01 g/mol
Structural Identifiers
SMILESC(C#N)N1C(=NC(=N1)N)Br
InChIInChI=1S/C4H4BrN5/c5-3-8-4(7)9-10(3)2-1-6/h2H2,(H2,7,9)
InChIKeyZXEYNYWUIYLJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile: A Dual-Functional Triazole Scaffold for Pharmaceutical and Agrochemical Research


2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile (CAS 1697167-37-5) is a heterocyclic building block featuring a 1,2,4-triazole core simultaneously substituted with an electron-donating 3-amino group and an electron-withdrawing 5-bromo substituent, further elaborated with an N1-acetonitrile side chain [1]. This substitution pattern creates a push-pull electronic system that distinguishes it from mono-substituted triazole analogs. The compound belongs to the 3-amino-1,2,4-triazole class, a privileged scaffold in medicinal chemistry known for its presence in kinase inhibitors, antifungal agents, and anticancer compounds [2]. Its molecular formula is C₄H₄BrN₅, with a molecular weight of 202.01 g/mol, a computed XLogP3 of 0.6, and a topological polar surface area of 80.5 Ų [3]. The acetonitrile moiety provides a synthetic handle for further derivatization, while the bromine atom serves as both a pharmacophoric element and a site for cross-coupling reactions.

Why 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile Cannot Be Replaced by Generic Triazole Analogs


The simultaneous presence of the 3-amino, 5-bromo, and N1-acetonitrile substituents creates a unique electronic environment that cannot be replicated by simple in-class substitution. Replacing the bromo with chloro or removing the acetonitrile group fundamentally alters both reactivity and biological interaction profiles. Evidence from the 3-amino-1,2,4-triazole class demonstrates that the 3-amino-1,2,4-triazole core itself is essential for anticancer activity and cannot be replaced [1], while studies on brominated 1,2,4-triazoles as CK2 inhibitors show that bromine substitution position and count dramatically affect both pKa (ranging from 8.56 for unsubstituted to 4.78 for tetrabromo derivatives) and inhibitory potency (IC₅₀ values spanning from >2000 μM to 0.27 μM depending on bromination pattern) [2]. The acetonitrile moiety at N1 further distinguishes this compound from N1-unsubstituted or N1-alkyl analogs by altering hydrogen bond acceptor capacity and enabling downstream nitrile-specific chemistry. These interdependent structural features mean that procurement decisions based on simple triazole class membership risk selecting a compound with profoundly different physicochemical properties and reactivity.

Quantitative Differentiation Evidence for 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile vs. Analogs


Bromine Substitution Position Differentiates CK2α Inhibitory Potency by Orders of Magnitude

In a comprehensive study of brominated 1,2,4-triazole (benzotriazole) derivatives as inhibitors of human protein kinase CK2α, the monobromo analog with bromine at the 5-position (5-BrBt) exhibited an IC₅₀ of 26 ± 3 μM, representing a 4.6-fold improvement over the 4-bromo isomer (4-BrBt, IC₅₀ = 119 ± 10 μM) and a >77-fold improvement over the unsubstituted parent (Bt, IC₅₀ > 2000 μM) [1]. This position-dependent potency effect, measured under identical assay conditions, demonstrates that the 5-bromo substitution pattern present in the target compound is the optimal monobromination position for CK2α engagement. The 5-bromo substitution also modulates the triazole proton dissociation constant (pKa = 7.55) compared to 4-BrBt (pKa = 7.08) and unsubstituted Bt (pKa = 8.56), affecting the ionization state and binding interactions at physiological pH [1].

CK2 kinase inhibition Brominated triazoles Structure-activity relationship

Dual Amino-Bromo Substitution Pattern Enables Unique Physicochemical Profile vs. Mono-Substituted Analogs

The combination of the electron-donating 3-amino group and the electron-withdrawing 5-bromo substituent creates a push-pull electronic system that modulates key physicochemical parameters. The predicted pKa of the target compound is 0.75 ± 0.11, which is substantially lower than the pKa of the unsubstituted 1,2,4-triazole (pKa ≈ 10.26 for the neutral molecule; pKa ≈ 2.45 for the triazolium cation) [1][2]. This acidification results from the combined inductive effects of both the amino and bromo substituents. In comparison, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetonitrile (CAS 1178936-93-0), which lacks the 5-bromo substituent, has a molecular weight of only 123.12 g/mol and lacks the heavy atom effect and polarizability contributed by bromine . The target compound's computed density (2.13 ± 0.1 g/cm³) and boiling point (464.1 ± 47.0 °C) are substantially higher than those of the non-brominated analog, reflecting the mass and polarizability contributions of bromine [3].

Physicochemical properties pKa modulation Aqueous solubility

Acetonitrile Side Chain Provides a Versatile Synthetic Handle Absent in N1-Unsubstituted Analogs

The N1-acetonitrile moiety distinguishes this compound from simpler 3-amino-5-bromo-1H-1,2,4-triazole (CAS 389122-08-1), which lacks the N1-side chain. The acetonitrile group enables unique downstream chemistry including: (a) reduction to the corresponding ethylamine for further amide coupling; (b) hydrolysis to the acetic acid derivative for peptide conjugation; and (c) participation in [3+2] cycloaddition reactions to generate tetrazole bioisosteres. In a related synthesis methodology, 3,5-dibromo-1H-1,2,4-triazole was successfully N1-alkylated with various electrophiles, and the 5-bromine atom was subsequently substituted via nucleophilic displacement and reduced to yield 1-alkyl-5-amino-1H-1,2,4-triazoles [1]. The target compound's synthesis follows an analogous path: alkylation of 3-amino-5-bromo-1H-1,2,4-triazole with bromoacetonitrile places the nitrile handle at N1 while preserving the 3-amino and 5-bromo groups for further elaboration . The commercially available analog 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetonitrile contains two bromine atoms, offering different cross-coupling selectivity but lacking the amino group critical for biological target engagement .

Synthetic intermediate Click chemistry Nitrile derivatization

Bromine Provides a Heavy Atom for X-ray Crystallography and Halogen Bonding Not Available with Chloro or Fluoro Analogs

The 5-bromo substituent serves dual purposes in structural biology and medicinal chemistry that cannot be fulfilled by the corresponding 5-chloro or 5-fluoro analogs. Bromine's anomalous scattering signal enables experimental phasing in protein X-ray crystallography, a capability absent in chloro and fluoro substituents [1]. Furthermore, bromine participates in halogen bonding (C–Br···O/N interactions) with protein backbone carbonyls and side-chain heteroatoms, contributing to binding affinity and specificity. In the CK2α inhibitor study, the superior potency of 5-BrBt (IC₅₀ = 26 μM) over 4-BrBt (IC₅₀ = 119 μM) was attributed in part to optimal halogen bonding geometry at the 5-position, as supported by molecular dynamics simulations showing lower RMSD values (0.57 Å vs. 0.76 Å for the 4-bromo isomer) [2]. The 5-iodo analog would provide stronger anomalous scattering but with substantially different reactivity (C–I bond is more reactive toward oxidative addition) and steric bulk. The bromo substituent therefore occupies a 'sweet spot' balancing detectability, binding interactions, and synthetic stability.

Halogen bonding X-ray crystallography Structure-based drug design

3-Amino-1,2,4-Triazole Core Is Essential for Anticancer Activity in 5-Aryl Derivatives

A systematic study of 3-amino-1,2,4-triazole derivatives evaluated against a panel of cancer cell lines demonstrated that the 3-amino-1,2,4-triazole core could not be replaced without loss of anticancer activity [1]. Two series of compounds carrying this scaffold were synthesized and tested via XTT assay. The results revealed that the 3-amino-1,2,4-triazole core is essential and that a 3-bromophenylamino moiety at position 3 of the triazole (present in compounds 2.6 and 4.6) conferred a clear beneficial effect across multiple cell lines. These compounds also exhibited antiangiogenic activity, suggesting a dual mechanism. While this study evaluated 5-aryl rather than 5-bromo derivatives, it establishes the indispensability of the 3-amino-1,2,4-triazole pharmacophore—a feature preserved in the target compound—and demonstrates that the 3-amino group is mandatory for the anticancer phenotype [1].

Anticancer activity Antiangiogenic Structure-activity relationship

Bromine at the 5-Position Modulates Aqueous Solubility Relative to Unsubstituted and Polybrominated Analogs

In the systematic study of brominated 1,2,4-triazole derivatives as CK2α inhibitors, aqueous solubility (Cw) was determined experimentally for all compounds under identical conditions [1]. The 5-monobromo analog (5-BrBt) showed an aqueous solubility of 2.77 × 10⁻³ M, which is 2 orders of magnitude lower than the unsubstituted parent (Bt, Cw = 1.96 × 10⁻¹ M) but approximately 1 order of magnitude higher than the 5,6-dibromo analog (5,6-Br₂Bt, Cw = 2.31 × 10⁻⁴ M) and 12-fold higher than the tetrabromo derivative (TBBt, Cw = 2.18 × 10⁻⁴ M) [1]. This positions the monobromo substitution pattern as a compromise between maintaining adequate aqueous solubility for biological assays and introducing the lipophilic and electronic contributions of bromine. The target compound, by virtue of its single bromine at the 5-position, is predicted to retain usable aqueous solubility while providing the benefits of bromine incorporation. Notably, the 5-BrBt solubility of 2.77 × 10⁻³ M translates to approximately 0.56 mg/mL, which is at the lower boundary of acceptable solubility for in vitro assays (>1 μM) but requires attention in assay design [1].

Aqueous solubility Drug-likeness Lipophilicity

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile: Research and Industrial Application Scenarios Based on Differentiated Evidence


Kinase Inhibitor Lead Generation: CK2 and Related Kinase Targets

The 5-bromo substitution pattern has been validated as optimal among monobromo isomers for CK2α inhibition (IC₅₀ = 26 μM for 5-BrBt vs. 119 μM for 4-BrBt) with favorable binding geometry (RMSD = 0.57 Å) . The target compound provides this validated pharmacophoric bromine placement along with the 3-amino group essential for kinase hinge-binding interactions and the acetonitrile side chain for vector diversification. Research programs targeting CK2 or kinases with homologous ATP-binding pockets can use this compound as a starting scaffold for fragment-based or structure-guided optimization, with the bromine atom enabling crystallographic binding mode determination. The monobromo pattern retains workable aqueous solubility (Cw ~2.77 × 10⁻³ M for the benzotriazole analog) compared to polybrominated CK2 inhibitors that suffer from poor solubility .

Diversifiable Synthetic Intermediate for Parallel Library Synthesis

The compound's three orthogonal reactive centers—the 3-amino group (for amide coupling, reductive amination, or urea formation), the 5-bromo substituent (for Suzuki, Buchwald-Hartwig, or Ullmann couplings), and the N1-acetonitrile (for reduction, hydrolysis, or cycloaddition)—enable divergent library synthesis from a single starting material . This is more efficient than using separate starting materials for each derivatization vector. The established synthetic methodology for 1-alkyl-5-amino-1,2,4-triazoles via alkylation of 3,5-dibromo-1H-1,2,4-triazole followed by sequential nucleophilic substitution and reduction confirms the feasibility of selective manipulation at each position . The acetonitrile side chain can be reduced to ethylamine, hydrolyzed to acetic acid, or converted to tetrazole, providing access to diverse chemotypes from a single building block.

Anticancer Drug Discovery Leveraging the Essential 3-Amino-1,2,4-Triazole Pharmacophore

The 3-amino-1,2,4-triazole core has been demonstrated as irreplaceable for anticancer activity in this scaffold class, with 5-aryl-3-phenylamino derivatives showing dual anticancer and antiangiogenic effects across multiple human cancer cell lines . The target compound retains this essential pharmacophore while incorporating the 5-bromo substituent, which can be elaborated via cross-coupling to generate 5-aryl derivatives analogous to the active compounds (2.6, 4.6) identified in the Grytsai et al. study. The compound therefore serves as a strategically positioned intermediate between the validated core scaffold and the biologically active 5-aryl final compounds, reducing the synthetic steps needed to reach screening candidates.

Structural Biology: Ligand-Binding Studies by X-ray Crystallography

The 5-bromo substituent provides anomalous scattering at Cu Kα wavelength (f'' = 1.28 e⁻), enabling experimental phasing by SAD (Single-wavelength Anomalous Diffraction) or bromine-specific difference Fourier analysis in protein-ligand co-crystallography studies . This capability allows unambiguous determination of ligand binding mode and orientation without requiring additional heavy-atom derivatization. The monobromo pattern is sufficient for phasing while avoiding the solubility penalties of polybrominated analogs . For structural biology groups studying triazole-binding proteins (kinases, cytochromes P450, or other targets), this compound can serve as a tool compound for co-crystallization with direct experimental verification of binding pose.

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